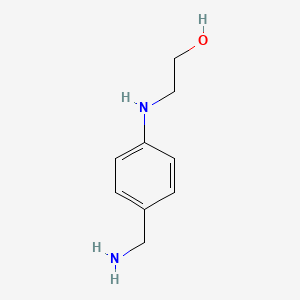

2-((4-(Aminomethyl)phenyl)amino)ethanol

Description

Significance of Aromatic Aminoalcohols in Synthetic Methodologies and Chemical Transformations

Aromatic aminoalcohols, a class of organic compounds containing both an amino group and a hydroxyl group attached to an aromatic ring system, are of significant importance in synthetic chemistry. wikipedia.orgtaylorandfrancis.com Their bifunctional nature allows them to participate in a wide array of chemical reactions, making them valuable precursors and intermediates. wikipedia.org They are integral to the construction of more complex molecules, including many with biological activity. diva-portal.orgacs.org

The stereochemistry of aminoalcohols is particularly crucial, as the presence of chiral centers allows for their use as chiral auxiliaries and ligands in asymmetric synthesis. wikipedia.orgacs.org This has been instrumental in the development of methods for producing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. acs.org Furthermore, the amino and alcohol functionalities can be readily modified, providing access to a diverse range of derivatives with tailored properties. taylorandfrancis.com

Evolution of Research Interests in Phenylaminoethanol Derivatives

Research into phenylaminoethanol derivatives has evolved significantly over the years. Initially, interest was driven by their presence in naturally occurring and biologically active molecules. mdpi.com This led to extensive efforts to develop synthetic routes to these compounds and to understand their structure-activity relationships. nih.gov

More recently, the focus has expanded to include the application of phenylaminoethanol derivatives in materials science and catalysis. Their ability to coordinate with metal ions has made them attractive candidates for the development of new catalysts for a variety of organic transformations. organic-chemistry.org The ongoing exploration of this class of compounds continues to yield novel structures with unique properties and potential applications. mdpi.comnih.gov The development of new synthetic methods, including biocatalysis, has further broadened the scope of accessible phenylaminoethanol derivatives. acs.org

Scope and Research Trajectories Pertaining to 2-((4-(Aminomethyl)phenyl)amino)ethanol

Within the broad class of phenylaminoethanol derivatives, the specific compound This compound represents a relatively niche area of research. Publicly available scientific literature on this specific molecule is limited, suggesting it may be a novel compound or a specialized intermediate. Its structure, featuring a primary aliphatic amine, a secondary aromatic amine, and a primary alcohol, presents a unique combination of functional groups that could be of interest for various synthetic applications.

The presence of multiple reactive sites suggests potential for use in polymer chemistry, as a cross-linking agent, or in the synthesis of complex heterocyclic systems. The aminomethylphenyl group is a feature found in various pharmacologically active compounds, hinting at the potential for biological activity. However, without dedicated research studies, the specific properties and applications of This compound remain largely unexplored in the public domain.

Chemical and Physical Properties of this compound

Detailed experimental data on the chemical and physical properties of This compound are not widely reported in the scientific literature. However, based on its chemical structure, some properties can be predicted. The compound possesses both hydrogen bond donors (the amino and hydroxyl groups) and acceptors (the nitrogen and oxygen atoms), which would likely result in a relatively high boiling point and solubility in polar solvents.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 871013-56-8 | chemsrc.com |

| Molecular Formula | C9H14N2O | nih.gov |

| Molecular Weight | 166.22 g/mol | Calculated |

Note: The molecular weight is calculated based on the molecular formula.

Synthesis and Manufacturing of this compound

Alternatively, a reductive amination approach could be employed, reacting 4-aminobenzaldehyde (B1209532) with ethanolamine (B43304) in the presence of a reducing agent. The specific reaction conditions, such as solvent, temperature, and catalyst, would need to be optimized to achieve a good yield and purity of the desired product.

Research and Applications of this compound

As of the current date, there is a notable scarcity of published research focusing specifically on the applications of This compound . Its structural motifs are present in a variety of research compounds, but dedicated studies on this molecule are not prevalent. The potential applications remain speculative and would be an area for future investigation. Given its structure, it could potentially be explored as a building block in medicinal chemistry for the synthesis of more complex molecules with potential therapeutic activities.

An in-depth examination of the synthetic strategies for constructing the this compound framework reveals a variety of established and modern chemical methodologies. The strategic assembly of this molecule, which features a phenylaminoethanol core appended with an aminomethyl group, hinges on controlled C-N and C-C bond formations. Key approaches include reductive amination for the convergent introduction of the amine moieties, as well as condensation and alkylation reactions for the stepwise construction of the target skeleton.

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(aminomethyl)anilino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c10-7-8-1-3-9(4-2-8)11-5-6-12/h1-4,11-12H,5-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXSTRNXJOHUPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871013-56-8 |

Source

|

| Record name | 2-{[4-(aminomethyl)phenyl]amino}ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 2 4 Aminomethyl Phenyl Amino Ethanol

Exploration of Nucleophilic and Electrophilic Sites on the 2-((4-(Aminomethyl)phenyl)amino)ethanol Framework

The reactivity of this compound is governed by the presence of multiple functional groups: a primary aliphatic amine, a secondary aromatic amine, a primary alcohol, and an aromatic ring. These features create several electron-rich and electron-poor sites, defining the molecule's behavior as both a nucleophile and an electrophile. masterorganicchemistry.comyoutube.com

Nucleophilic Sites: A nucleophile is a chemical species that donates an electron pair to form a new covalent bond. masterorganicchemistry.comyoutube.com The primary nucleophilic centers in this compound are the nitrogen and oxygen atoms due to their lone pairs of electrons. libretexts.org

Amine Groups: The molecule possesses two amine functionalities: a primary aminomethyl group (-CH₂NH₂) and a secondary amino group (-NH-). The nitrogen atoms of both amines have lone pairs of electrons, making them potent nucleophiles. Generally, primary amines are strong nucleophiles capable of participating in a wide range of reactions. libretexts.org The secondary amine attached to the phenyl ring is also nucleophilic, though its reactivity can be influenced by the electronic effects of the aromatic system. libretexts.org These amine groups can attack electrophilic centers such as alkyl halides, carbonyl carbons, and epoxides. organic-chemistry.orgalfa-chemistry.com

Hydroxyl Group: The oxygen atom of the primary hydroxyl group (-OH) also has two lone pairs of electrons, rendering it nucleophilic. While alcohols are generally weaker nucleophiles than amines, they can react with strong electrophiles. libretexts.org Deprotonation to form an alkoxide ion significantly enhances its nucleophilicity.

Aromatic Ring: The benzene (B151609) ring is an electron-rich system and can act as a nucleophile in electrophilic aromatic substitution reactions. The presence of two activating groups (amino and aminomethyl) increases the electron density of the ring, making it more susceptible to attack by electrophiles.

Electrophilic Sites: An electrophile is a species that accepts an electron pair to form a new covalent bond. masterorganicchemistry.comyoutube.com Electrophilic sites within the molecule are typically atoms with a partial positive charge.

Hydroxyl and Amino Hydrogens: The hydrogen atoms of the hydroxyl and amino groups are acidic and can be abstracted by a base. In this context, they act as electrophiles when approached by a strong base or nucleophile. masterorganicchemistry.com

Carbon Skeleton: The carbon atoms bonded to the electronegative nitrogen and oxygen atoms (C-N and C-O bonds) bear a partial positive charge, making them potential electrophilic centers. These sites can be attacked by strong nucleophiles, particularly if the attached hydroxyl or amino group is first converted into a better leaving group. libretexts.org

The interplay of these sites allows the molecule to participate in a diverse array of chemical transformations, acting as a versatile building block in organic synthesis.

Oxidation and Reduction Chemistry of Aromatic Aminoalcohols

The chemical framework of this compound contains functional groups susceptible to both oxidation and reduction, processes defined by a net change in the number of C-H or C-O/C-N bonds, which alters the oxidation state of the carbon atoms. masterorganicchemistry.com

Oxidation Reactions: The oxidation of amino alcohols must consider the reactivity of both the alcohol and the amine functionalities. louisville.edu

Oxidation of the Hydroxyl Group: The primary alcohol group can be oxidized to form an aldehyde or, with stronger oxidizing agents, a carboxylic acid. researchgate.net A variety of reagents can be employed for this transformation. For instance, mild oxidizing agents like manganese(IV) oxide (MnO₂) can selectively oxidize β-amino alcohols to α-amino aldehydes, often with high enantiopurity and without over-oxidation. researchgate.net Stronger oxidizing agents would lead to the corresponding carboxylic acid.

Oxidation of the Amino Groups: The amino groups can be oxidized, but they are often more resistant than the alcohol moiety, especially when protected. louisville.edu Direct oxidation can be complex and may lead to a mixture of products. Protecting the amino group, for example, through acetylation, can allow for the selective oxidation of the alcohol functionality. louisville.edu

Oxidation of the Aromatic Ring: The aromatic ring is generally stable to oxidation but can undergo degradation under harsh conditions.

Reduction Reactions: Reduction reactions typically involve an increase in the number of C-H bonds or a decrease in the number of C-O or C-N bonds. masterorganicchemistry.com

Reduction of the Aromatic Ring: The phenyl ring can be reduced to a cyclohexane ring via catalytic hydrogenation using catalysts like rhodium, ruthenium, or platinum under high pressure. This process would convert the aromatic aminoalcohol into its corresponding aliphatic cycloalkyl derivative.

Reductive Amination (Indirect Reduction): While the existing amine groups are already in a reduced state, the molecule can be used in reductive amination reactions. For example, if the alcohol group were first oxidized to an aldehyde, the resulting molecule could react with another amine, followed by reduction, to form a new, more complex amine.

Substitution Reactions Involving Amine and Hydroxyl Functionalities

The nucleophilic character of the amine and hydroxyl groups in this compound makes them active participants in substitution reactions. alfa-chemistry.comresearchgate.net

Reactions of the Amine Groups: The primary and secondary amines are excellent nucleophiles for substitution reactions. libretexts.org They can readily react with various electrophiles:

N-Alkylation and N-Arylation: The amines can undergo nucleophilic substitution with alkyl halides or undergo nucleophilic aromatic substitution (SₙAr) with activated aryl halides to form more substituted amines. researchgate.netresearchgate.net For example, the reaction of an amine with an electron-deficient aromatic compound, such as a nitro-substituted phenyl ring, is a common method for forming C-N bonds. nih.govmdpi.com

N-Acylation: Reaction with acyl chlorides or acid anhydrides yields the corresponding amides. This reaction is often used to protect the amine functionality or to synthesize biologically active benzamide derivatives. researchgate.netnih.gov

Reactions of the Hydroxyl Group: The hydroxyl group is a weaker nucleophile than the amine groups but can still participate in substitution reactions. researchgate.net

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters. These reactions typically require activation of the alcohol (e.g., deprotonation with a base) or the electrophile.

Conversion to a Leaving Group: A key strategy in substitution chemistry is the conversion of the hydroxyl group into a better leaving group (e.g., a tosylate, mesylate, or halide). Once converted, this carbon center becomes susceptible to nucleophilic attack by a wide range of nucleophiles, displacing the leaving group.

The chemoselectivity of these reactions is a critical consideration. Due to the higher nucleophilicity of amines compared to alcohols, reactions with electrophiles will typically occur preferentially at the nitrogen atoms. libretexts.orgresearchgate.net

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Kinetic studies provide insight into reaction rates, the influence of reactant concentrations, and temperature dependence, which are essential for understanding reaction mechanisms and optimizing process conditions. researchgate.net For a reaction between an amine like this compound and an electrophile, the rate of reaction would be expected to depend on the concentrations of both species.

In studies of AEEA, pseudo-first-order rate constants (kₒ) were measured using techniques like the stopped-flow method. rti.org The results showed that the reaction rate increases with both amine concentration and temperature. The reaction rate of CO₂ with aqueous AEEA was found to be significantly faster than in methanol (B129727) or ethanol (B145695) solutions and approximately double that of aqueous monoethanolamine (MEA). rti.org

A representative data table, modeled on the findings for the analogous compound AEEA, illustrates the type of data obtained from such kinetic studies.

| Amine Concentration (mol m⁻³) | Temperature (K) | kₒ (s⁻¹) |

|---|---|---|

| 10.0 | 298 | 150 |

| 20.0 | 298 | 310 |

| 40.0 | 298 | 650 |

| 20.0 | 303 | 425 |

| 20.0 | 308 | 580 |

| 20.0 | 313 | 790 |

Thermodynamic studies would involve determining parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions. These values indicate whether a reaction is exothermic or endothermic, whether it proceeds towards more or less disorder, and whether it is spontaneous under given conditions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry offers powerful tools for investigating reaction mechanisms, transition states, and the energetics of molecules like this compound. rsc.org Methods such as Density Functional Theory (DFT) are commonly used to model molecular structures and reaction pathways. frontiersin.orgmdpi.com

For a flexible molecule like this compound, computational studies can first predict the various stable conformations (rotational isomers) and their relative energies. Studies on the closely related compound 2-(4-aminophenyl)ethanol (B86761) revealed multiple stable conformers, with the most stable being one where the OH group forms a weak hydrogen bond (OH/π interaction) with the benzene ring. nih.gov The presence of the amino group was found to enhance this interaction by increasing the negative charge on the ring. nih.gov

Mechanistic studies can be computationally elucidated by mapping the potential energy surface of a reaction. This involves:

Locating Reactants, Products, and Intermediates: The geometries of all species involved in the reaction are optimized to find their lowest energy structures. mdpi.com

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. The energy of the TS determines the activation energy (Eₐ) of the reaction. nih.gov

Calculating Reaction Energetics: The relative energies of reactants, transition states, and products are calculated to determine the reaction's thermodynamic feasibility and kinetic barriers. frontiersin.org

For example, a computational study of the reaction between an aminoalcohol and a hydroxyl radical (•OH) identified pre-reactive complexes stabilized by hydrogen bonds and calculated the activation energies for hydrogen abstraction from the -CH₂, -NH₂, and -OH groups. nih.gov Such an analysis for this compound would clarify which sites are most susceptible to radical attack.

The table below summarizes the types of results that computational studies can provide, based on published data for analogous molecules. nih.gov

| Conformer | Description | Relative Energy (kJ/mol) | Key Interaction |

|---|---|---|---|

| Conformer I (Ggπ) | Gauche orientation with OH directed toward the π system | 0.00 | OH/π hydrogen bond |

| Conformer II (At) | Anti orientation of the side chain | 4.25 | Minimal intramolecular interaction |

| Conformer III (G) | Gauche orientation with OH directed away from the ring | 5.10 | - |

Derivatization Strategies and Functionalization of 2 4 Aminomethyl Phenyl Amino Ethanol for Research Applications

Modification of the Primary Amine Functionality

The primary amine of the aminomethyl group (-CH₂NH₂) is generally the most nucleophilic and sterically accessible site in 2-((4-(Aminomethyl)phenyl)amino)ethanol. This makes it a prime target for a variety of covalent modifications.

Acylation and Sulfonylation Reactions

The primary amine can be readily acylated to form stable amide derivatives. This is typically achieved by reacting the parent compound with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the HCl or carboxylic acid byproduct. Similarly, sulfonylation involves the reaction of the amine with sulfonyl chlorides, like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), to yield sulfonamides. These reactions are generally high-yielding and proceed under mild conditions. For instance, reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for the derivatization of primary amines. thermofisher.comnih.gov The indium-catalyzed sulfonylation of amines represents an efficient method for preparing sulfonamides from a wide range of amines and sulfonyl chlorides. organic-chemistry.org

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Class | Reaction Conditions |

|---|---|---|

| Acetyl chloride | Amide | Aprotic solvent (e.g., DCM, THF), Base (e.g., Triethylamine) |

| Benzoyl chloride | Amide | Aprotic solvent, Base |

| Acetic anhydride | Amide | Aprotic solvent, Base or neat |

| p-Toluenesulfonyl chloride | Sulfonamide | Aprotic solvent, Base (e.g., Pyridine) |

| Methanesulfonyl chloride | Sulfonamide | Aprotic solvent, Base |

Alkylation and Arylation Pathways

Selective N-alkylation of the primary amine can be accomplished through several methods. The most traditional pathway involves reaction with alkyl halides, which can sometimes lead to over-alkylation. A more controlled approach is reductive amination, where the amine is first condensed with an aldehyde or ketone to form a Schiff base intermediate, which is then reduced in situ using a reducing agent like sodium borohydride. Modern "hydrogen-borrowing" catalysis, often employing manganese or iridium complexes, allows for the direct N-alkylation of amines using alcohols as the alkylating agents, with water being the only byproduct. nih.govresearchgate.net

N-arylation can be achieved via transition-metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples the primary amine with an aryl halide or triflate, forming a new carbon-nitrogen bond and yielding an N-aryl derivative. nih.gov

Table 2: Examples of N-Alkylation and N-Arylation

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Reductive Amination | Benzaldehyde, then NaBH₄ | Methanol (B129727), Room temperature | Secondary Benzylamine (B48309) |

| Hydrogen-Borrowing | Benzyl alcohol | Mn or Ir pincer complex, t-BuOK, Heat | Secondary Benzylamine |

| Buchwald-Hartwig | Bromobenzene | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Diaryl Amine |

Formation of Schiff Bases and Imines

The primary amine readily undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. elixirpublishers.com This reaction is typically performed in a suitable solvent like ethanol (B145695) or methanol and is often catalyzed by a trace amount of acid. nih.gov The formation of the C=N double bond is generally reversible and driven to completion by the removal of water. The stability of the resulting imine depends on the structure of the carbonyl compound used; aromatic aldehydes tend to form more stable Schiff bases compared to aliphatic ones. elixirpublishers.com

Table 3: Schiff Base Formation with Various Carbonyls

| Carbonyl Compound | Product Structure Snippet |

|---|---|

| Benzaldehyde | -CH₂-N=CH-Ph |

| Acetone | -CH₂-N=C(CH₃)₂ |

| Salicylaldehyde | -CH₂-N=CH-(o-hydroxyphenyl) |

Derivatization of the Hydroxyl Group

The primary alcohol (-CH₂OH) functionality offers another site for derivatization. To achieve selectivity, the more nucleophilic amine groups often require protection prior to reacting the hydroxyl group, for example, through Boc-protection or by carrying out the reaction under acidic conditions where the amines are protonated.

Esterification and Etherification Protocols

Esterification of the primary alcohol can be carried out using several standard protocols. The Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst. masterorganicchemistry.com A more common and often milder method involves reacting the alcohol with a more reactive carboxylic acid derivative, such as an acyl chloride or acid anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270).

Etherification can be accomplished via the Williamson ether synthesis. This method involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. organic-chemistry.org For aminophenols, selective O-alkylation can be achieved by first protecting the amine group, performing the etherification, and then deprotecting. researchgate.net

Table 4: Derivatization of the Hydroxyl Group

| Reaction Type | Reagents | Conditions | Product Class |

|---|---|---|---|

| Esterification | Acetic Anhydride, Pyridine | Room temperature to mild heat | Acetate Ester |

| Fischer Esterification | Acetic Acid, H₂SO₄ (cat.) | Reflux | Acetate Ester |

| Williamson Ether Synthesis | 1. NaH; 2. Methyl Iodide | Anhydrous THF | Methyl Ether |

Formation of Activated Intermediates

The hydroxyl group can be converted into a good leaving group to facilitate subsequent nucleophilic substitution reactions. This "activation" is a key strategy in multi-step synthesis. nih.gov Common activated intermediates include sulfonate esters like tosylates and mesylates. These are formed by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base such as pyridine or triethylamine. organic-chemistry.org The resulting tosylate or mesylate group is an excellent leaving group, allowing the carbon atom to be readily attacked by a wide range of nucleophiles (e.g., azide, cyanide, halides), thereby enabling the introduction of new functional groups at this position.

Table 5: Activation of the Hydroxyl Group

| Activating Agent | Base | Product | Significance |

|---|---|---|---|

| p-Toluenesulfonyl chloride (TsCl) | Pyridine | Tosylate Ester | Excellent leaving group for Sₙ2 reactions |

| Methanesulfonyl chloride (MsCl) | Triethylamine | Mesylate Ester | Excellent leaving group for Sₙ2 reactions |

| Triflic Anhydride | Pyridine | Triflate Ester | Exceptional leaving group |

Design and Synthesis of Advanced Scaffolds Utilizing this compound as a Core Building Block

The unique structure of this compound, featuring a primary amine, a secondary amine, a hydroxyl group, and an aromatic ring, makes it a highly versatile building block for the synthesis of complex molecular scaffolds. Its distinct functional groups offer multiple reaction sites for derivatization, enabling the construction of advanced materials and molecules with tailored properties for specific research applications.

The multifunctional nature of this compound allows it to be a key component in the synthesis of various polymeric materials. Its two amine groups and one hydroxyl group can participate in step-growth polymerization reactions with appropriate co-monomers. For instance, reaction with dicarboxylic acids or their derivatives (like diacyl chlorides) can lead to the formation of polyamides or polyester-amides. Similarly, reaction with diisocyanates can produce polyureas or polyurethanes. The presence of both primary and secondary amines allows for potential cross-linking or the creation of branched polymer architectures, influencing the material's mechanical and thermal properties.

Furthermore, the primary amine of the aminomethyl group can act as an initiator for the ring-opening polymerization (ROP) of monomers like amino acid N-carboxyanhydrides (NCAs). nih.gov This process yields polypeptides where the this compound core is located at the initiating chain end. nih.gov This approach allows for the creation of well-defined macromolecular architectures, such as block copolymers, by sequentially adding different monomers. nist.gov The resulting polymers, containing polypeptide chains, can be designed for various bio-functional applications, including the development of advanced coatings or materials for biomedical use. nih.gov

Table 1: Potential Polymerization Reactions with this compound

| Co-monomer Type | Functional Group on Co-monomer | Resulting Polymer Type | Potential Linkage |

| Dicarboxylic Acid | Carboxyl (-COOH) | Polyamide / Polyester-amide | Amide, Ester |

| Diacyl Chloride | Acyl Chloride (-COCl) | Polyamide / Polyester-amide | Amide, Ester |

| Diisocyanate | Isocyanate (-NCO) | Polyurea / Polyurethane | Urea, Urethane |

| N-Carboxyanhydride (NCA) | Anhydride | Polypeptide (via ROP) | Amide |

Conjugating small molecules with biologically relevant entities like amino acids is a widely used strategy to modify their physicochemical properties, particularly solubility. nih.gov For compounds with low aqueous solubility, this modification is crucial for enabling effective in vitro biological studies. oaji.netnih.gov The process involves forming a stable covalent bond, typically an amide linkage, between the target molecule and an amino acid. nih.govunl.edu

The this compound molecule possesses two nucleophilic amine groups that are suitable for conjugation. The primary amine is generally more reactive and accessible for such modifications. The conjugation is typically achieved by reacting the compound with an N-protected amino acid (e.g., Boc-amino acid), followed by deprotection. nih.gov The choice of amino acid can significantly influence the resulting conjugate's properties. Attaching hydrophilic amino acids, especially those with acidic or basic side chains, can dramatically increase water solubility by introducing ionizable groups and enhancing hydrogen bonding potential. This improved solubility is essential for preparing stock solutions and ensuring compound availability in aqueous media used for cell-based assays and other in vitro experiments. pacific.edu

Table 2: Examples of Amino Acid Conjugation for Solubility Enhancement

| Amino Acid Conjugate | Side Chain (R-group) | Expected Impact on Solubility | Rationale |

| Aspartic Acid | -CH₂COOH | High Increase | Introduces a carboxylic acid group, which is ionizable and highly polar. |

| Glutamic Acid | -CH₂CH₂COOH | High Increase | Adds an additional carboxylic acid group, increasing polarity and potential for ionization. |

| Lysine | -(CH₂)₄NH₂ | Moderate to High Increase | Introduces a primary amino group, which is basic and can be protonated, increasing solubility. |

| Serine | -CH₂OH | Moderate Increase | Adds a hydroxyl group, increasing hydrogen bonding capacity with water. |

| Phenylalanine | -CH₂-Phenyl | Decrease | Introduces a bulky, nonpolar aromatic group, likely reducing aqueous solubility. |

While this compound is an achiral molecule, it can be used as a scaffold to synthesize chiral derivatives that are valuable as pharmaceutical intermediates or for use in asymmetric synthesis. nih.gov The development of such optically active derivatives requires a method to separate the resulting enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a predominant technique for this purpose. chromatographyonline.comyakhak.org

The process would first involve a chemical reaction to introduce a chiral center into the molecule. For example, a reaction at the secondary amine or the hydroxyl group could create a new stereocenter, yielding a racemic mixture of the derivative. The subsequent challenge is the enantiomeric resolution of this mixture.

The separation of chiral amines and amino alcohols is well-documented. researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are highly effective for resolving a wide range of chiral molecules, including amines. yakhak.org Another successful class of CSPs is based on cyclodextrins and their derivatives. nih.govresearchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic mode, is critical for achieving optimal separation and is optimized for each specific pair of enantiomers. chromatographyonline.com The development of an effective chiral separation method is essential for determining the enantiomeric purity of the synthesized optically active derivatives. yakhak.org

Table 3: Common Chiral Stationary Phases (CSPs) for Separation of Chiral Amine/Amino Alcohol Derivatives

| CSP Class | Specific Example | Typical Mobile Phase Mode | Principle of Separation |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H) | Normal Phase (Hexane/Ethanol) | Dipole-dipole interactions, hydrogen bonding, and π-π interactions within the chiral grooves of the carbamate (B1207046) polymer. yakhak.org |

| Polysaccharide-based | Amylose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IE) | Normal/Reversed Phase | Similar to cellulose-based CSPs, relying on a combination of attractive interactions to differentiate enantiomers. yakhak.org |

| Cyclodextrin-based | Acetylated β-cyclodextrin | Reversed Phase (Aqueous buffer/Acetonitrile) | Enantiomers selectively include into the hydrophobic cyclodextrin (B1172386) cavity, with interactions at the rim providing chiral recognition. researchgate.net |

| Cyclofructan-based | Larihc CF6-P | SFC / Polar Organic Mode | Chiral recognition based on hydrogen bonding, dipole stacking, and steric interactions with the derivatized cyclofructan. chromatographyonline.com |

Role of 2 4 Aminomethyl Phenyl Amino Ethanol As a Ligand in Coordination Chemistry and Catalysis

Chelation Behavior of the Aminoethanol Moiety with Transition Metal Ions

The aminoethanol portion of the 2-((4-(aminomethyl)phenyl)amino)ethanol ligand is a key feature in its coordination behavior. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group can coordinate to a metal center to form a stable five-membered chelate ring. This chelation effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate ligands.

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent and reaction conditions, such as temperature and pH, can influence the stoichiometry and structure of the resulting complex. For instance, the ligand can be dissolved in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727), and treated with a solution of a metal salt, like a chloride or acetate salt of a transition metal. The resulting complex may precipitate from the solution and can be isolated by filtration.

The characterization of these newly synthesized complexes is crucial to determine their composition and structure. A variety of analytical and spectroscopic techniques are employed for this purpose:

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in determining the empirical formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A shift in the vibrational frequencies of the N-H, O-H, and C-N bonds upon complexation can indicate the involvement of the amino and hydroxyl groups in bonding to the metal ion.

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the d-orbitals of the metal ion in the complex can be studied using UV-Vis spectroscopy. These spectra provide information about the geometry of the complex and the ligand field strength.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can provide insights into the binding mode.

Magnetic Susceptibility Measurements: This technique is used to determine the magnetic moment of the complex, which provides information about the number of unpaired electrons in the metal ion and, consequently, its oxidation state and the geometry of the complex.

| Technique | Information Obtained |

| Elemental Analysis | Empirical formula of the complex |

| IR Spectroscopy | Identification of ligand coordination sites |

| UV-Vis Spectroscopy | Geometry and electronic properties of the complex |

| NMR Spectroscopy | Ligand binding mode in solution |

| Magnetic Susceptibility | Oxidation state and geometry of the metal center |

When this compound coordinates to a transition metal ion, the donor atoms (nitrogen and oxygen) create an electrostatic field, known as the ligand field, which removes the degeneracy of the metal's d-orbitals. The way these orbitals split depends on the geometry of the complex. In an octahedral complex, the d-orbitals split into two sets: a lower energy t₂g set (dxy, dyz, dxz) and a higher energy eg set (dx²-y², dz²).

The energy difference between these sets is denoted as Δo (the ligand field splitting parameter). The magnitude of Δo is influenced by the nature of the ligand, the metal ion, and its oxidation state. The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting. Generally, nitrogen donor ligands create a stronger field than oxygen donor ligands. Therefore, the coordination of both the amino and hydroxyl groups of this compound will result in a specific ligand field strength that is an average of the contributions from the N and O donor atoms.

The electronic properties of the coordination complexes are directly related to this d-orbital splitting. The color of the complex is determined by the absorption of light corresponding to the energy required to promote an electron from the t₂g to the eg orbitals. The magnetic properties depend on how the d-electrons fill these orbitals. For a metal ion with a d⁴ to d⁷ configuration, two possibilities exist: a high-spin state where electrons occupy the eg orbitals before the t₂g orbitals are completely filled, and a low-spin state where electrons pair up in the t₂g orbitals first. The preferred configuration depends on the balance between the ligand field splitting energy (Δo) and the pairing energy. A strong field ligand like this compound is more likely to result in low-spin complexes.

The ligand this compound can act as a bidentate or a tridentate ligand.

Bidentate Coordination: It can coordinate to a metal ion through the nitrogen of the secondary amine and the oxygen of the hydroxyl group, forming a stable five-membered chelate ring. Alternatively, it could coordinate through the two nitrogen atoms of the primary and secondary amino groups.

Tridentate Coordination: The ligand could potentially coordinate to a single metal center through the primary amino nitrogen, the secondary amino nitrogen, and the hydroxyl oxygen, forming two fused chelate rings.

The actual coordination mode will depend on several factors, including the nature of the metal ion, its preferred coordination number, the reaction conditions, and the presence of other coordinating ligands or counter-ions. X-ray crystallographic studies of similar amino alcohol ligands show a variety of coordination geometries, including octahedral, square planar, and tetrahedral. researchgate.netnih.gov For example, in an octahedral complex, two molecules of the ligand might coordinate to the metal in a bidentate fashion, with two other coordination sites occupied by other ligands or solvent molecules.

Application in Heterogeneous and Homogeneous Catalysis

Metal complexes of this compound have the potential to be used as catalysts in a variety of organic transformations. The catalytic activity of these complexes stems from the ability of the metal center to coordinate to the reactants and facilitate their conversion to products. The ligand plays a crucial role in tuning the steric and electronic properties of the metal center, thereby influencing the efficiency and selectivity of the catalyst.

Henry Reaction: The Henry reaction, or nitroaldol reaction, is a carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.org This reaction is often catalyzed by a base, but metal complexes can also be effective catalysts. Metal complexes of this compound could potentially catalyze the Henry reaction by coordinating to both the nitroalkane and the carbonyl compound, thereby bringing them into close proximity and activating them for the reaction. The amino groups of the ligand could also act as a basic site to deprotonate the nitroalkane.

| Reactants | Product | Potential Catalytic Role of the Complex |

| Nitroalkane + Aldehyde/Ketone | β-Nitro alcohol | Lewis acid activation of the carbonyl group, basic activation of the nitroalkane |

Transfer Hydrogenation: Transfer hydrogenation is a method for the reduction of organic compounds using a hydrogen donor molecule, such as an alcohol, in the presence of a catalyst. researchgate.net Metal complexes are widely used as catalysts for this reaction. Complexes of this compound with metals like ruthenium, rhodium, or iridium could be active catalysts for the transfer hydrogenation of ketones and aldehydes. The ligand can stabilize the metal in different oxidation states during the catalytic cycle and the N-H and O-H groups could participate in the hydrogen transfer steps.

| Substrate | Hydrogen Donor | Product | Potential Catalytic Role of the Complex |

| Ketone/Aldehyde | Isopropanol/Ethanol | Alcohol | Facilitates hydrogen transfer from the donor to the substrate |

The ligand this compound is a chiral molecule, as it contains a stereogenic center at the carbon atom bearing the hydroxyl group and the secondary amino group. If the ligand is used in its enantiomerically pure form, its metal complexes will also be chiral. These chiral complexes can be used as catalysts in asymmetric synthesis to produce enantiomerically enriched products. nih.govsemanticscholar.org

Chiral amino alcohols are well-known to be effective ligands in a variety of asymmetric transformations. mdpi.com For example, chiral metal complexes of amino alcohols have been successfully used in the asymmetric reduction of prochiral ketones to chiral secondary alcohols and in the enantioselective Henry reaction. researchgate.netuwindsor.ca

In an asymmetric catalytic reaction, the chiral catalyst creates a chiral environment around the reacting molecules. This leads to a diastereomeric transition state for the formation of the two enantiomers of the product. Due to the difference in the energy of these diastereomeric transition states, one enantiomer is formed in excess over the other. The enantioselectivity of the reaction is determined by the structure of the chiral ligand and its interaction with the metal center and the substrates. The presence of multiple coordination sites and a defined stereogenic center in this compound makes it a promising candidate for the development of new chiral catalysts.

Organophotocatalytic Systems Incorporating Derivatives of this compound

Currently, there is no available scientific literature detailing the incorporation of this compound or its derivatives into organophotocatalytic systems. Research in organophotocatalysis often focuses on ligands that can efficiently absorb visible light and participate in electron transfer processes. While the amino and alcohol functionalities of this compound could potentially coordinate with photosensitizers or act as catalytic sites, no studies have been published that explore or validate this potential. Therefore, no data on reaction yields, enantioselectivity, or specific catalytic cycles involving this compound can be presented.

Immobilization of this compound Ligands on Support Materials

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their stability, reusability, and for simplifying product purification. The primary amine and hydroxyl groups present in this compound make it a theoretical candidate for immobilization onto various support materials such as silica, polymers, or nanoparticles through covalent linkage.

However, a comprehensive search of the scientific literature did not yield any specific examples or detailed studies on the immobilization of this compound. There is no published research that describes the methods of attachment, the types of support materials used, or the performance of the resulting heterogeneous catalysts. As a result, no data tables comparing the catalytic activity of the immobilized ligand versus its homogeneous counterpart are available.

Computational and Theoretical Studies of 2 4 Aminomethyl Phenyl Amino Ethanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule in its ground state. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. nih.gov Using a functional such as B3LYP or M06-2X combined with a basis set like 6-311++G(d,p), a full geometry optimization would be performed. github.ionih.gov This process systematically alters the molecule's geometry to find the arrangement of atoms with the minimum electronic energy, which corresponds to the most stable structure. researchgate.net

For flexible molecules like 2-((4-(Aminomethyl)phenyl)amino)ethanol, this process would identify various stable conformers arising from rotation around the single bonds of the ethanolamine (B43304) sidechain. Studies on analogous compounds like 2-phenylethanol (B73330) and 2-(4-aminophenyl)ethanol (B86761) have shown that multiple conformers, often described as gauche and trans, exist with small energy differences between them. nih.govnih.gov The relative stability of these conformers is dictated by a delicate balance of steric hindrance and subtle intramolecular interactions, such as hydrogen bonds.

Once the optimized geometry is obtained, the same level of theory can be used to calculate vibrational frequencies. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, twisting) within the molecule. Comparing the calculated vibrational spectrum (IR and Raman) to experimental data is a crucial step in confirming the predicted lowest-energy structure. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for a Stable Conformer of this compound using DFT (B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (ethanol) | 1.43 Å |

| C-N (amine) | 1.46 Å | |

| N-H (amine) | 1.02 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| C-C (aromatic) | ~1.39 Å | |

| Bond Angle | C-O-H | 108.5° |

| C-N-C | 112.0° | |

| Dihedral Angle | N-C-C-O | ~60° (gauche) |

Note: This data is illustrative and based on typical values for similar functional groups.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. nih.gov A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. aimspress.com Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atoms, which are regions susceptible to electrophilic attack. The LUMO would likely be distributed across the aromatic ring system. Analysis of these orbitals helps predict how the molecule will interact with other chemical species.

Table 2: Hypothetical Frontier Orbital Energies and Related Electronic Properties

| Property | Symbol | Predicted Value (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.80 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 4.85 | High kinetic stability |

| Ionization Potential (≈ -EHOMO) | IP | 5.80 | Energy to remove an electron |

| Electron Affinity (≈ -ELUMO) | EA | 0.95 | Energy released upon adding an electron |

Note: These values are hypothetical, presented to illustrate the output of such an analysis.

Molecular Dynamics Simulations for Conformational Analysis

While quantum calculations provide a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape in different environments, such as in a solvent. nih.govpitt.edu

An MD simulation of this compound would typically involve placing the molecule in a simulated box of water molecules. A force field—a set of parameters describing the potential energy of the atoms—would be applied, and the system's evolution would be tracked over nanoseconds or microseconds. This simulation would reveal:

The relative populations of different conformers.

The pathways and timescales of transitions between conformers.

The influence of solvent molecules on conformational preference, particularly through hydrogen bonding. ustc.edu.cn

Studies on similar molecules like 2-(dimethylamino)ethanol have used MD to show a preference for forming linear, chain-like structures in the liquid phase through intermolecular hydrogen bonding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Biological Interactions (e.g., enzyme binding in vitro)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. basicmedicalkey.comnih.gov This method is invaluable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

For this compound, a QSAR model could be developed to predict its binding affinity to a specific enzyme in vitro. The process would involve:

Data Set Compilation: Assembling a series of structurally related compounds with experimentally measured biological activity (e.g., IC50 values for the inhibition of a target enzyme).

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing various molecular properties (e.g., steric, electronic, hydrophobic, topological) would be calculated.

Model Generation: Using statistical methods like Partial Least Squares (PLS), a mathematical equation is generated that links the descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation techniques.

A successful QSAR model could identify the key structural features of this compound that are crucial for its interaction with a biological target, guiding the design of more potent analogs. For instance, studies on inhibitors of enzymes like cholinesterase have successfully used QSAR to map which parts of a molecule contribute positively or negatively to its potency. nih.gov

Table 3: Illustrative Data for a Hypothetical QSAR Study

| Compound | Structure Variation | LogP | TPSA (Ų) | pIC50 (Hypothetical) |

| 1 (Target) | -CH2NH2 | 1.2 | 74.4 | 6.5 |

| Analog A | -H | 1.5 | 52.1 | 5.8 |

| Analog B | -CH2OH | 0.9 | 94.6 | 6.2 |

| Analog C | -CH2N(CH3)2 | 1.8 | 55.5 | 6.9 |

Note: TPSA (Topological Polar Surface Area) and LogP are common QSAR descriptors. pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the direct prediction of various spectra, which can be correlated with experimental results to validate computational models and interpret experimental data. mdpi.com

Vibrational Spectroscopy (IR/Raman): As mentioned in section 6.1.1, DFT calculations yield vibrational frequencies and intensities. A strong correlation between the calculated spectrum and an experimental one provides high confidence in the determined molecular structure. Specific frequency shifts, such as the red-shift of an O-H stretching frequency, can be a clear indicator of intramolecular hydrogen bonding. researchgate.net

UV-Visible Spectroscopy: Electronic excitations can be calculated using Time-Dependent DFT (TD-DFT). This method predicts the wavelengths of maximum absorption (λmax) corresponding to electron transitions, typically from the HOMO to the LUMO. materialsciencejournal.org Comparing predicted and experimental UV-Vis spectra helps to understand the electronic structure of the molecule.

Hydrogen Bonding and Intermolecular Interaction Analysis

Hydrogen bonding plays a critical role in determining the conformation of this compound, as well as its interactions with its environment. The molecule has multiple hydrogen bond donors (-OH, -NH) and acceptors (O, N atoms). chemguide.co.uk

Intramolecular Hydrogen Bonding: Computational analysis can identify and quantify the strength of hydrogen bonds within a single molecule. For this compound, several intramolecular H-bonds are possible, including an interaction between the hydroxyl hydrogen and the secondary amine nitrogen (forming a six-membered ring), or an OH/π interaction where the hydroxyl group interacts with the electron cloud of the benzene (B151609) ring. nih.gov Such interactions are known to be significant in stabilizing specific gauche conformations in similar molecules like 2-phenylethanol. nih.gov

Intermolecular Hydrogen Bonding: In a condensed phase (liquid or solid), molecules will form hydrogen bonds with their neighbors. nih.gov Computational methods can model these interactions, predicting the formation of dimers, chains, or more complex networks. In aqueous solution, the focus would be on the competition between intramolecular H-bonds and stronger intermolecular H-bonds with water molecules. ustc.edu.cn

Advanced techniques like Non-Covalent Interaction (NCI) analysis can be used to visualize these weak interactions, providing a detailed map of attractive and repulsive forces within and between molecules. researchgate.net

Advanced Analytical Methodologies for Research on 2 4 Aminomethyl Phenyl Amino Ethanol

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for determining the molecular structure and assessing the purity of 2-((4-(Aminomethyl)phenyl)amino)ethanol. Each technique provides unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: Proton NMR spectroscopy would be expected to reveal the number of different types of protons and their neighboring environments in this compound. The aromatic protons on the phenyl ring would likely appear as a set of multiplets or distinct doublets in the aromatic region (typically δ 6.5-8.0 ppm). The benzylic protons of the aminomethyl group (-CH₂-NH₂) and the methylene (B1212753) protons of the ethanolamine (B43304) moiety (-NH-CH₂-CH₂-OH) would produce distinct signals in the aliphatic region. The chemical shifts and coupling patterns of these protons would confirm the connectivity of the molecule. For a structurally related compound, 2-(4-Aminophenyl)ethanol (B86761), the aromatic protons appear as doublets around δ 6.640 and δ 6.998 ppm, while the methylene protons of the ethanol (B145695) group appear at δ 2.744 (t) and δ 3.765 (t) ppm in CDCl₃. chemicalbook.com The protons of the -NH₂, -NH-, and -OH groups would be visible as broad singlets and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the carbons of the phenyl ring, the benzylic carbon, and the two carbons of the ethanolamine side chain. For the related compound 2-(4-Aminophenyl)ethanol, the aromatic carbons show signals in the range of δ 115-145 ppm, while the aliphatic carbons appear around δ 38 and δ 63 ppm. chemicalbook.com

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals. COSY spectra would show correlations between coupled protons, confirming the connectivity of the methylene groups. HSQC spectra would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.

| ¹H NMR Data for a Related Compound: 2-(4-Aminophenyl)ethanol in CDCl₃ | |

| Assignment | Chemical Shift (ppm) |

| Aromatic Protons | 6.998 (d) |

| Aromatic Protons | 6.640 (d) |

| -CH₂-OH | 3.765 (t) |

| Ar-CH₂- | 2.744 (t) |

| -NH₂ | 2.9 (s, broad) |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its various functional groups.

Key expected vibrational frequencies include:

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H Stretch: One or two sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of the primary and secondary amines.

C-H Stretch (Aromatic): Bands appearing above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Bands appearing below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

C-N Stretch: Absorptions in the 1000-1350 cm⁻¹ range.

C-O Stretch: A strong band typically found between 1050-1250 cm⁻¹.

| Typical FT-IR Absorption Ranges for Functional Groups in this compound | |

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | 3200-3600 (broad) |

| N-H (Amine) | 3300-3500 |

| C-H (Aromatic) | >3000 |

| C-H (Aliphatic) | <3000 |

| C=C (Aromatic) | 1450-1600 |

| C-O (Alcohol) | 1050-1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems. The UV-Vis spectrum of this compound in a suitable solvent like ethanol would be dominated by the absorptions of the substituted benzene (B151609) ring.

The presence of the amino and aminomethyl substituents on the phenyl ring would be expected to cause a bathochromic (red) shift of the primary and secondary absorption bands of benzene. Typically, aromatic compounds exhibit a strong absorption (π → π* transition) below 250 nm and a weaker, fine-structured absorption (n → π* transition) at longer wavelengths. masterorganicchemistry.com The exact position and intensity of the absorption maxima (λ_max) would be sensitive to the solvent polarity. For instance, many aromatic amines show absorption maxima in the 230-270 nm and 270-300 nm ranges. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₈H₁₂N₂O), the molecular weight is 152.19 g/mol . spectrabase.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 152. The fragmentation pattern would likely involve characteristic cleavages. Alpha-cleavage next to the amine and alcohol functional groups is a common fragmentation pathway for such compounds. nih.gov This could lead to fragments from the loss of a CH₂OH group (m/z 121) or cleavage of the C-C bond in the ethanolamine side chain. Cleavage of the benzylic C-N bond could also be a prominent fragmentation pathway.

| Predicted Mass Spectrometry Data | |

| Property | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Predicted Molecular Ion (M⁺) | m/z 152 |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. benthamopen.com

This technique would also reveal information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing. While no specific crystal structure for this compound is publicly available, analysis of related amino alcohol structures often shows extensive hydrogen-bonding networks. phcogj.com

Chromatographic Methods for Separation and Quantification in Complex Research Matrices

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile method for the analysis of non-volatile and thermally sensitive compounds like aromatic amines. A reversed-phase HPLC method would likely be effective. nih.govsielc.com

Stationary Phase: A C18 or C8 column would be a suitable choice.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be used. Gradient elution may be necessary to achieve optimal separation from other components.

Detection: UV detection at one of the compound's absorption maxima would be appropriate for quantification. For enhanced sensitivity and selectivity, especially in complex biological matrices, a mass spectrometer (LC-MS) could be used as the detector. oup.com

For certain applications, Gas Chromatography (GC) could also be employed, likely requiring derivatization to improve the volatility and thermal stability of the compound. iu.eduvt.edu

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds like this compound. It is extensively used for determining the purity of the final compound and for real-time monitoring of the progress of a synthesis reaction. researchgate.net

In a typical purity assessment, a reversed-phase HPLC method is employed. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile and water, often with additives like trifluoroacetic acid to improve peak shape and resolution for amine-containing compounds. The compound is separated from impurities based on its differential partitioning between the stationary and mobile phases. The retention time (the time it takes for the compound to elude from the column) is a characteristic identifier under specific chromatographic conditions, while the peak area is proportional to its concentration. Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For related aromatic compounds, purity levels are routinely confirmed using HPLC. chemicalbook.com

For reaction monitoring, small aliquots are withdrawn from the reaction mixture at various time intervals. researchgate.net These samples are then analyzed by HPLC to track the consumption of reactants and the formation of the this compound product. This allows researchers to optimize reaction conditions such as temperature, pressure, and catalyst loading, and to determine the ideal reaction endpoint, ensuring high yield and purity. researchgate.net

Interactive Table: Example HPLC Purity Analysis Data Users can sort the data by clicking on the column headers.

| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |

|---|---|---|---|

| Starting Material 1 | 2.54 | 15.6 | 0.45 |

| Starting Material 2 | 3.12 | 8.9 | 0.26 |

| This compound | 5.88 | 3420.1 | 99.10 |

| Unknown Impurity | 7.03 | 6.5 | 0.19 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying chemical components in a sample. nih.govnih.gov However, due to the low volatility and polar nature of this compound, which contains primary and secondary amine groups as well as a hydroxyl group, direct analysis by GC-MS is challenging. These polar functional groups can cause poor chromatographic peak shape and thermal decomposition in the hot GC injector. sigmaaldrich.com

To overcome these limitations, a chemical derivatization step is required prior to GC-MS analysis. sigmaaldrich.comnih.gov Derivatization converts the polar N-H and O-H groups into less polar, more volatile, and more thermally stable moieties. sigmaaldrich.com A common method is silylation, which involves reacting the compound with a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). This process replaces the active hydrogens on the nitrogen and oxygen atoms with nonpolar tert-butyldimethylsilyl (TBDMS) groups, making the resulting derivative suitable for GC analysis. sigmaaldrich.com

Once derivatized, the compound is injected into the GC-MS system. The components are separated in the gas chromatograph based on their boiling points and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the derivatized analyte. nist.gov

Interactive Table: Hypothetical GC-MS Data for Derivatized Compound This table shows potential derivatives and their key mass fragments (m/z).

| Derivative Type | Derivatizing Reagent | Expected Molecular Ion (m/z) | Characteristic Fragments (m/z) |

|---|---|---|---|

| Tris(trimethylsilyl) | BSTFA | 382 | 367, 280, 179, 73 |

| Tris(tert-butyldimethylsilyl) | MTBSTFA | 510 | 453, 395, 147 |

| Pentafluoropropionyl | PFPA | 602 | 455, 299, 147 |

Advanced Titration and Elemental Analysis Techniques

Beyond chromatographic methods, classical chemical analysis techniques provide essential quantitative and compositional data. For this compound, acid-base titration and elemental analysis are fundamental for confirming its basicity and elemental composition, respectively. The purity of closely related compounds, such as 2-(4-Aminophenyl)ethanol, is often determined by a combination of GC and titration analysis. vwr.com

Potentiometric Titration: The presence of two basic nitrogen atoms (a primary aliphatic amine and a secondary aromatic amine) allows for the compound's quantification via acid-base titration. A non-aqueous potentiometric titration is often preferred. The sample is dissolved in a suitable non-aqueous solvent (e.g., acetic acid) and titrated with a standardized solution of a strong acid, such as perchloric acid in dioxane. The endpoint, or equivalence point, is detected by monitoring the potential change with a pH electrode, which provides a more precise result than a visual indicator. The amount of titrant consumed is directly proportional to the amount of the basic compound present, allowing for the calculation of its purity.

Elemental Analysis: Elemental analysis is a destructive technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and oxygen in a sample of the compound. The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula, C₉H₁₄N₂O. nih.gov A close correlation between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.

Interactive Table: Elemental Analysis Data for C₉H₁₄N₂O This table compares the calculated theoretical values with hypothetical experimental results.

| Element | Theoretical Mass % | Experimental Mass % (Example) | Difference % |

|---|---|---|---|

| Carbon (C) | 65.03 | 64.95 | -0.08 |

| Hydrogen (H) | 8.49 | 8.55 | +0.06 |

| Nitrogen (N) | 16.85 | 16.81 | -0.04 |

| Oxygen (O) | 9.62 | 9.69 | +0.07 |

Future Research Horizons for this compound: An Emerging Platform for Chemical Innovation

The bifunctional molecule this compound, possessing a unique combination of a primary aminomethyl group, a secondary aromatic amine, and a primary alcohol, represents a versatile yet underexplored scaffold in chemical science. Its structural motifs suggest significant potential across a spectrum of applications, from sustainable synthesis to advanced materials and catalysis. This article outlines promising future research directions and emerging avenues poised to unlock the full potential of this compound and its derivatives.

Q & A

Basic: What are the optimal synthetic routes for 2-((4-(Aminomethyl)phenyl)amino)ethanol, and how can purity be validated?

Answer:

The compound is typically synthesized via reduction of 4-nitrophenylethanol using catalytic hydrogenation or metal-based reducing agents (e.g., LiAlH₄). Key steps include:

- Reaction conditions : Hydrogen pressure (1–3 atm) at 50–80°C with Pd/C or Raney Ni catalysts .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from methanol .

- Validation : Purity is confirmed via HPLC (C18 column, UV detection at 254 nm) and ¹H/¹³C NMR spectroscopy (characteristic peaks: δ 3.6–3.8 ppm for ethanol -OH, δ 6.5–7.2 ppm for aromatic protons) .

Basic: How do solubility and stability impact experimental design with this compound?

Answer:

- Solubility : Soluble in polar solvents (methanol, ethanol) but poorly soluble in water. Solubility in DMSO is limited (~5 mg/mL), requiring pre-dissolution in methanol for biological assays .

- Stability : Sensitive to air and moisture; store under inert gas (N₂/Ar) at 4°C. Degrades in acidic/basic conditions (pH < 5 or >9) via hydrolysis of the amino-ethanol bond .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. negligible effects)?

Answer:

Discrepancies arise from:

- Structural analogs : Differences in substituents (e.g., 2-(4-chlorophenyl)ethanol vs. target compound) alter receptor binding .

- Assay conditions : Varying pH or redox environments (e.g., presence of glutathione) may modulate activity. Validate using standardized assays (e.g., COX-2 inhibition with IC₅₀ comparisons) .

- Metabolic stability : Hepatic microsome studies reveal rapid oxidation of the ethanol group, suggesting prodrug modifications (e.g., esterification) to enhance bioavailability .

Advanced: How does this compound function in polymer synthesis (e.g., ordered poly(amide-esters))?

Answer:

The compound acts as a nonsymmetric monomer, enabling head-to-head (H-H) or tail-to-tail (T-T) polymerization via:

- Step-growth polymerization : Reacted with diacids (e.g., adipic acid) under melt polycondensation (180–200°C, vacuum) .

- Structural control : The aminomethyl group directs regioselectivity, confirmed by MALDI-TOF MS for oligomer sequencing .

- Applications : Resulting polymers exhibit tunable thermal stability (Tg = 120–150°C) for nanomaterials or drug delivery systems .

Advanced: What analytical methods characterize its interactions with graphene nanoplatelets?

Answer:

Functionalization is validated via:

- XPS : N1s peak at 399.5 eV confirms covalent bonding between the amino group and graphene’s carboxyl sites .

- Raman spectroscopy : Increased D/G band ratio (1.2 to 1.8) indicates disruption of sp² hybridization .

- TEM/STEM : Direct visualization of monolayer adsorption with 0.5–1.2 nm thickness .

Methodological: How to mitigate challenges in chiral resolution for enantiomeric studies?

Answer:

- Chiral chromatography : Use Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate (R)- and (S)-enantiomers .

- Crystallization : Diastereomeric salt formation with L-tartaric acid yields >99% ee .

- Dynamic kinetic resolution : Enzymatic catalysis (e.g., lipase B) under mild conditions (30°C, pH 7) .

Methodological: What environmental factors critically influence its reactivity in catalysis?

Answer:

- pH : Protonation of the amino group (pKa ~8.5) reduces nucleophilicity in basic media .

- Temperature : Oxidative degradation accelerates above 60°C; use low-temperature reflux (<50°C) for reactions .

- Co-solvents : Acetonitrile enhances reaction rates in SNAr reactions (e.g., with 4-fluoronitrobenzene) by stabilizing transition states .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.25 g/mol | |

| Melting Point | 98–102°C (decomposes) | |

| LogP (Octanol/Water) | 1.2 ± 0.3 | |

| UV λmax (MeOH) | 270 nm |

Advanced: How does computational modeling predict its binding to biological targets?

Answer:

- Docking studies (AutoDock Vina) : Strong affinity (ΔG = −8.2 kcal/mol) for TLR4/MD-2 complex, suggesting anti-inflammatory potential .

- MD simulations : Stable hydrogen bonds (Lys362, Asp294) over 100 ns trajectories validate target engagement .

- ADMET Prediction : Moderate BBB permeability (logBB = −0.5) but high hepatic clearance (CLhep = 25 mL/min/kg) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.